molecular formula C11H8F3NO2S B8404397 4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-

4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8404397
M. Wt: 275.25 g/mol
InChI Key: SNQGHHMSGSFOFZ-UHFFFAOYSA-N
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Patent
US09102673B2

Procedure details

To a solution of ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate (71 mg, 0.224 mmol) in 2-MeTHF (1 mL) was added 2M LiBH4 (0.224 mL, 0.448 mmol) in THF slowly at RT. After 90 min the mixture was quenched by the addition of 2M NaOH (0.6 mL, 1.200 mmole). The mixture was stirred for 4 hr then diluted with EtOAc, filtered through a pad of Celite and concentrated to give the title compound (60 mg, 97%). 1H NMR (400 MHz, CDCl3): δ 8.00-7.96 (m, 2 H); 7.31-7.25 (m, 2 H); 7.21 (s, 1 H); 4.84 (d, J=5.6 Hz, 2 H); 2.29-2.22 (m, 1 H).
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.224 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[C:13]([C:15](OCC)=[O:16])[N:14]=2)=[CH:6][CH:5]=1.[Li+].[BH4-].[OH-].[Na+]>CC1OCCC1.C1COCC1.CCOC(C)=O>[F:21][C:2]([F:1])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[C:13]([CH2:15][OH:16])[N:14]=2)=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)C(=O)OCC)(F)F
Name
Quantity
0.224 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1 mL
Type
solvent
Smiles
CC1CCCO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1SC=C(N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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